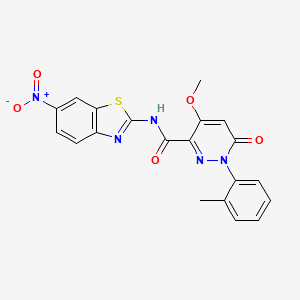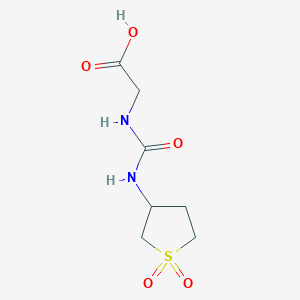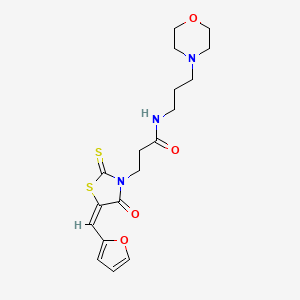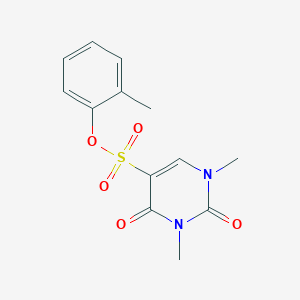![molecular formula C24H17N3O B2914185 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide CAS No. 476634-08-9](/img/structure/B2914185.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is a compound that features a benzimidazole moiety linked to a naphthamide group. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties . The naphthamide group adds further complexity and potential for interaction with biological targets.
Mecanismo De Acción
Target of Action
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide, also known as N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE, is a benzimidazole derivative . Benzimidazole derivatives have been reported to interact with a variety of targets, including proteins and enzymes . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, anti-inflammatory, and antitumor activity .
Result of Action
Benzimidazole derivatives are known to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 2-(1H-benzo[d]imidazol-2-yl)phenylamine
- N-(1H-benzo[d]imidazol-2-yl)benzamide
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is unique due to the presence of both benzimidazole and naphthamide groups.
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)23-26-21-7-3-4-8-22(21)27-23/h1-15H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIAQRGKACFXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2914107.png)


![(3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2914113.png)


![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)

![N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2914122.png)
![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)
![ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate](/img/structure/B2914124.png)

